2-Methoxypropyl quinoline-1(2H)-carboxylate
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Overview
Description
2-Methoxypropyl quinoline-1(2H)-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found in nature and have been extensively studied for their therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-Methoxypropyl quinoline-1(2H)-carboxylate, typically involves the functionalization of the quinoline moiety at different positions to achieve varying pharmacological activities . One common method for synthesizing quinoline derivatives is the Skraup synthesis, which involves the Michael addition of aniline nitrogen to propenal, followed by electrophilic aromatic substitution, dehydration, and oxidation .
Industrial Production Methods
Industrial production methods for quinoline derivatives often employ efficient techniques that reduce reaction time and increase yield. These methods may include the use of metal nanoparticle-catalyzed reactions, which offer excellent atom efficiency and fulfill green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-Methoxypropyl quinoline-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinolines .
Scientific Research Applications
2-Methoxypropyl quinoline-1(2H)-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing other quinoline derivatives with potential therapeutic properties.
Biology: Studied for its antimicrobial, antiviral, and anticancer activities.
Medicine: Investigated for its potential as an antimalarial, antihypertensive, and anti-inflammatory agent.
Industry: Utilized in the production of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 2-Methoxypropyl quinoline-1(2H)-carboxylate involves its interaction with various molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, these compounds can target receptors such as c-Met, VEGF, and EGF, which are involved in carcinogenic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methoxypropyl quinoline-1(2H)-carboxylate include other quinoline derivatives such as:
Chloroquine: An antimalarial drug.
Quinoline N-oxides: Oxidized forms of quinoline.
Tetrahydroquinolines: Reduced forms of quinoline.
Uniqueness
This compound is unique due to its specific methoxypropyl substitution, which can enhance its pharmacological properties and make it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-methoxypropyl 2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-11(17-2)10-18-14(16)15-9-5-7-12-6-3-4-8-13(12)15/h3-8,11H,9-10H2,1-2H3 |
InChI Key |
XSJHFCBSWNZJCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)N1CC=CC2=CC=CC=C21)OC |
Origin of Product |
United States |
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